
Sofosbuvir impurity C
Overview
Description
Sofosbuvir impurity C is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus RNA polymerase, thereby preventing viral replication. Impurity C is one of several impurities that can be formed during the manufacturing process and must be controlled to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Sofosbuvir impurity C, also known as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, primarily targets the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
As a prodrug nucleotide analog, this compound is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the HCV NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the virus .
Biochemical Pathways
The metabolic pathway of this compound involves its conversion to the corresponding 5′-triphosphate and to the uridine metabolite . Both the triphosphate of the uridine metabolite and the original compound were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is metabolized into its active form via intracellular metabolism . The rate of absorption of Sofosbuvir can be slowed by food, with only modest alterations in bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which disrupts the replication of the virus . This leads to a reduction in the viral load and potentially to the eradication of the HCV infection .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food, which can slow its rate of absorption . Additionally, the compound should be stored at a temperature below 30 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that Sofosbuvir, the parent compound, interacts with the HCV NS5B polymerase, acting as a potent alternative substrate inhibitor
Cellular Effects
Sofosbuvir has been shown to have potent anti-HCV activity, suggesting that its impurities may also interact with cellular processes .
Molecular Mechanism
Sofosbuvir is known to be metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase
Metabolic Pathways
Sofosbuvir is metabolized to its active triphosphate form, which inhibits the HCV NS5B polymerase . It is possible that Sofosbuvir impurity C may undergo similar metabolic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sofosbuvir impurity C involves multiple steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One reported method involves dissolving an intermediate in tetrahydrofuran, adding a tetrahydrofuran hydrochloride alcohol solution under ice bath conditions, and then performing a heat preservation reaction . The reaction mixture is then quenched with saturated sodium bicarbonate, extracted with dichloromethane, dried, concentrated, and purified using column chromatography .
Industrial Production Methods: Industrial production methods for sofosbuvir and its impurities, including impurity C, typically involve high-performance liquid chromatography (HPLC) to separate and quantify the impurities . The process conditions are optimized to minimize the formation of impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, methanol, ethyl acetate, and ammonia . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Scientific Research Applications
Chemical Properties and Identification
Sofosbuvir impurity C is characterized by the following chemical properties:
- Chemical Name : this compound
- CAS Number : 1496552-28-3
- Molecular Formula : C22H29FN3O9P
- Appearance : Light yellow solid
- Purity Grade : Research grade
These properties facilitate its identification and analysis in various studies related to drug stability and efficacy .
Analytical Methods for Characterization
The characterization of this compound is crucial for understanding its stability and behavior in pharmaceutical formulations. Recent studies have developed advanced chromatographic techniques to analyze this impurity effectively:
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Ultra-Performance Liquid Chromatography (UPLC) :
- A novel UPLC method has been established for the analysis of sofosbuvir and its impurities, including impurity C. This method offers improved resolution, speed, and lower solvent consumption compared to traditional methods .
- The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability in detecting degradation products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
Stability Studies
Stability studies are essential to assess how this compound behaves under different environmental conditions:
- Forced Degradation Studies :
- Research has demonstrated that sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed after exposure to 1N HCl at elevated temperatures .
- These studies help in understanding the stability profile of both sofosbuvir and its impurities, guiding formulation strategies to enhance drug shelf life.
Pharmaceutical Formulation Implications
The presence of impurities like this compound can impact the safety and efficacy profiles of pharmaceutical formulations. Understanding these implications is vital for:
- Quality Control :
-
Formulation Development :
- Insights gained from stability studies can inform formulation scientists on how to optimize drug delivery systems that minimize the formation of impurities during storage and use.
Real-world Effectiveness
A study conducted across multiple centers analyzed the effectiveness of sofosbuvir-based therapies in treating various HCV genotypes. The study found high sustained virologic response rates, indicating the overall success of therapies incorporating sofosbuvir despite potential impurities like impurity C .
Efficacy in Specific Populations
Another investigation focused on HCV treatment among patients in Sub-Saharan Africa using sofosbuvir combined with ribavirin or ledipasvir. The study reported high treatment adherence and efficacy rates, showcasing the importance of effective formulations that may include considerations around impurities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to sofosbuvir impurity C include other nucleotide analogs and impurities formed during the synthesis of antiviral medications. Examples include impurities A, B, and D, which are also byproducts of the sofosbuvir synthesis process .
Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Its presence and concentration must be carefully controlled to ensure the quality of the final pharmaceutical product . Compared to other impurities, impurity C may have distinct reactivity and stability profiles, making it a critical component in the overall quality control of sofosbuvir .
Biological Activity
Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding its biological activity is crucial for assessing its impact on therapeutic outcomes and drug formulation practices.
- Chemical Formula : C22H29FN3O9P
- Classification : Drug metabolite
- Structural Similarity : Shares structural characteristics with Sofosbuvir but exhibits reduced biological activity.
Biological Activity Overview
Sofosbuvir itself is a potent inhibitor of HCV RNA replication, while this compound demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, highlighting its role as a less potent variant compared to Sofosbuvir.
Comparison of Biological Activities
Compound Name | Chemical Formula | Biological Activity | Notes |
---|---|---|---|
Sofosbuvir | C22H29FN3O9P | High (HCV inhibitor) | Active antiviral agent |
Sofosbuvir impurity A | C22H29FN3O9P | Moderate | Another impurity with some activity |
Ledipasvir | C25H26F2N4O4S | High (HCV inhibitor) | Used in combination therapies |
Daclatasvir | C22H23F2N3O3S | High (HCV inhibitor) | Direct-acting antiviral |
This compound | C22H29FN3O9P | Low | Less potent than parent compound |
This comparison illustrates that while this compound shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir, Ledipasvir, and Daclatasvir. This knowledge aids in developing better therapeutic strategies against hepatitis C virus infections.
Clinical Implications
Research has shown that formulations containing impurities like this compound can influence pharmacokinetics and therapeutic outcomes. Although it does not have direct therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices and quality control measures in pharmaceutical preparations .
Real-World Effectiveness
A study involving 1021 patients with various HCV genotypes receiving treatments including Sofosbuvir indicated high sustained virologic response rates. The effectiveness of combinations such as daclatasvir plus sofosbuvir yielded an SVR12 rate of 98.0%, underscoring the importance of the primary active ingredient over impurities .
Safety Profiles
In clinical trials, patients treated with sofosbuvir-based regimens exhibited good safety profiles, with few treatment discontinuations due to adverse events. The presence of impurities like this compound did not significantly alter these outcomes; however, monitoring for potential impacts remains essential .
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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